molecular formula C11H19N5O2 B12243632 ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12243632
M. Wt: 253.30 g/mol
InChI Key: FVBMPHGQOMASJF-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the triazole intermediate: 1-methyl-1H-1,2,4-triazole is reacted with a suitable reagent to form an intermediate compound.

    Reaction with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biology: The compound can be used as a tool in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the synthesis of other chemical compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A precursor in the synthesis of the compound.

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents.

    Ethyl esters: Compounds with similar ester functional groups.

Uniqueness

Ethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the triazole ring and piperazine moiety, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

ethyl 4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H19N5O2/c1-3-18-11(17)16-6-4-15(5-7-16)8-10-12-9-13-14(10)2/h9H,3-8H2,1-2H3

InChI Key

FVBMPHGQOMASJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC=NN2C

Origin of Product

United States

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